molecular formula C29H23ClN4S B11977864 5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B11977864
M. Wt: 495.0 g/mol
InChI Key: XQLZGEMIBWXFTM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core substituted at the 4- and 5-positions. The 4-position features a piperazine ring linked to a 9H-fluoren-9-yl group, while the 5-position bears a 4-chlorophenyl moiety. Its structural complexity and substituent diversity make it a candidate for comparative studies with analogous compounds.

Properties

Molecular Formula

C29H23ClN4S

Molecular Weight

495.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C29H23ClN4S/c30-20-11-9-19(10-12-20)25-17-35-29-26(25)28(31-18-32-29)34-15-13-33(14-16-34)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-12,17-18,27H,13-16H2

InChI Key

XQLZGEMIBWXFTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C5=C6C(=CSC6=NC=N5)C7=CC=C(C=C7)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the thieno[2,3-d]pyrimidine core.

    Attachment of the 4-(9H-fluoren-9-yl)piperazin-1-yl Group: This step usually involves the reaction of the intermediate compound with 9H-fluorene and piperazine under conditions that promote the formation of the desired piperazinyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thieno[2,3-d]pyrimidine derivatives.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Medicine

In medicine, research focuses on its potential use as an anti-cancer, anti-inflammatory, or neuroprotective agent. Its interactions with various receptors and enzymes are of particular interest.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparisons

Compound Name Substituent at 4-Position Substituent at 5-Position Molecular Weight (g/mol) Key Biological Activity
Target Compound (5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]...) 4-(9H-Fluoren-9-yl)piperazine 4-Chlorophenyl ~445.4* Not explicitly reported
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 4-(3-Methylphenyl)piperazine 4-Chlorophenyl 433.9 Anticancer (inferred)
5-(4-Chlorophenyl)-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}... 4-[(2E)-3-Phenylallyl]piperazine 4-Chlorophenyl 447.0 Not reported; structural focus
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine 1,3-Benzodioxol-5-yloxy 4-Chlorophenyl 383.0 Anticancer (preliminary data)
Compound 19b (from ) Pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine 4-Chlorophenyl ~550 (estimated) Higher anticancer activity than doxorubicin

*Calculated based on molecular formula.

Anticancer Activity

  • Substituent Impact : Compounds with extended aromatic systems (e.g., fluorenyl or triazolo-pyrimidine moieties) exhibit enhanced anticancer activity due to improved target binding or DNA intercalation. For example, compound 19b () demonstrated superior cytotoxicity to doxorubicin, attributed to its fused triazolo-pyrimidine system .
  • Chlorophenyl Role : The 4-chlorophenyl group is a recurring pharmacophore in active derivatives, likely enhancing lipophilicity and membrane permeability .

Antibacterial Activity

  • Derivatives with sulfonamide or triazole moieties (e.g., compound 4b in ) showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that electron-withdrawing groups enhance microbial target interactions .

Key Research Findings and Gaps

  • Activity Data for Target Compound : While structural analogs (e.g., ) have demonstrated anticancer and antibacterial efficacy, explicit data for the target compound are lacking in the provided evidence. Further biological screening is warranted.
  • Structure-Activity Relationship (SAR) : The piperazine ring’s substitution pattern (fluorenyl vs. aryl groups) is critical for modulating activity. For instance, bulkier substituents like fluorenyl may improve target selectivity but hinder solubility .

Biological Activity

5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula: C29H23ClN4SC_{29}H_{23}ClN_{4}S. Its structure features a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a 9H-fluoren-9-ylpiperazine moiety. This unique arrangement is believed to contribute significantly to its biological properties.

PropertyValue
Molecular Weight486.03 g/mol
CAS Number329708-88-5
SolubilitySoluble in DMSO
Melting PointNot reported

Antibacterial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve inhibition of bacterial enzymes and disruption of cell membrane integrity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that certain derivatives displayed strong inhibitory activity, with IC50 values indicating potent effects. For example, some derivatives showed IC50 values as low as 0.63 µM against AChE .

Antitumor Activity

The thieno[2,3-d]pyrimidine scaffold has been associated with antitumor activity. In cellular assays, compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines. The specific pathways involved include the modulation of cell cycle regulators and pro-apoptotic factors .

Hypoglycemic Effects

Research has suggested that compounds similar to this compound may exhibit hypoglycemic activity. This effect is hypothesized to occur through the enhancement of insulin sensitivity and modulation of glucose metabolism pathways .

Case Studies

  • Antibacterial Screening : A study synthesized several derivatives of thieno[2,3-d]pyrimidine and assessed their antibacterial efficacy against multiple strains. The most active compounds were identified based on their minimum inhibitory concentrations (MICs) .
  • Enzyme Inhibition Assays : Another investigation focused on the enzyme inhibition potential of these compounds, revealing that several exhibited significant AChE inhibition compared to standard drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thieno[2,3-d]pyrimidine core or the substituent groups can lead to enhanced potency or selectivity for specific biological targets.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution at the 5-positionIncreased antibacterial activity
Variation in piperazine substituentsEnhanced enzyme inhibition
Alteration of halogen substituentsModulation of hypoglycemic effects

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